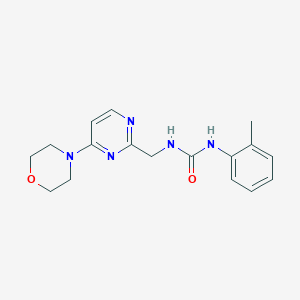

1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(o-tolyl)urea

Description

Properties

IUPAC Name |

1-(2-methylphenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-13-4-2-3-5-14(13)20-17(23)19-12-15-18-7-6-16(21-15)22-8-10-24-11-9-22/h2-7H,8-12H2,1H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRWGBQSZWPOPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2=NC=CC(=N2)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(o-tolyl)urea typically involves a multi-step process:

Formation of the Morpholinopyrimidine Intermediate: This step involves the reaction of morpholine with a suitable pyrimidine derivative under controlled conditions to form the morpholinopyrimidine intermediate.

Coupling with Tolylurea: The intermediate is then coupled with o-tolylurea using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(o-tolyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(o-tolyl)urea has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(o-tolyl)urea:

Key Observations:

Heterocyclic Core: The target compound’s pyrimidine-morpholine core distinguishes it from triazine-based derivatives (e.g., Compound 18) and pyridine-containing ligands (e.g., ’s imidazo[1,5-a]pyridines). Pyrimidines often exhibit enhanced metabolic stability compared to triazines, which may improve pharmacokinetics in drug design .

Urea Linker Modifications: The o-tolyl group in the target compound is shared with 3l and flubendiamide. In contrast, Compound 18’s oxaadamantane group introduces rigidity, which may improve selectivity but reduce synthetic accessibility compared to the target compound’s morpholine-pyrimidine system .

Biological Activity :

- While fluazuron and flubendiamide are agrochemicals targeting insect physiology, urea derivatives like 3l and Compound 18 are explored in medicinal chemistry. The target compound’s hybrid structure suggests dual applicability, though empirical data is needed to confirm this .

Physicochemical Properties

- Solubility : Morpholine’s oxygen atom likely improves aqueous solubility compared to the hydrophobic trifluoromethyl groups in flubendiamide .

- Stability : The electron-rich pyrimidine ring may confer greater hydrolytic stability than the imidazo[1,5-a]pyridine ligands in , which could degrade under acidic conditions .

Q & A

Basic: What are the key synthetic steps for preparing 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(o-tolyl)urea?

Answer:

The synthesis typically involves multi-step routes:

Coupling Reactions : Formation of the urea linkage via reaction between an isocyanate (e.g., o-tolyl isocyanate) and an amine-functionalized pyrimidine precursor.

Morpholine Incorporation : Substitution or nucleophilic addition to introduce the morpholine moiety into the pyrimidine ring.

Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized by controlling reaction parameters (e.g., temperature: 60–80°C, solvents: DMF or THF) .

Critical Parameters : Solvent polarity, catalyst choice (e.g., triethylamine for acid scavenging), and inert atmosphere to prevent side reactions.

Advanced: How can researchers resolve low yield or purity issues during synthesis?

Answer:

- Yield Optimization : Use high-throughput screening to test solvent systems (e.g., DCM vs. acetonitrile) and catalysts (e.g., Pd-based catalysts for coupling steps).

- Purity Challenges : Employ orthogonal purification techniques (e.g., sequential HPLC and size-exclusion chromatography) to remove byproducts like unreacted morpholine or dimerized intermediates.

- Analytical Monitoring : Real-time reaction monitoring via LC-MS or in situ FTIR to identify bottlenecks (e.g., incomplete morpholine substitution) .

Basic: What characterization methods confirm the compound’s structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify proton environments (e.g., urea NH peaks at δ 8–10 ppm) and carbon backbone.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (expected [M+H] ~ 357.4 g/mol).

- Infrared Spectroscopy (IR) : Urea carbonyl stretch (~1640–1680 cm) and morpholine C-O-C absorption (~1100 cm) .

Advanced: How to interpret contradictory spectral data (e.g., unexpected NH signal splitting)?

Answer:

- Dynamic Effects : Assess rotational barriers around the urea bond using variable-temperature NMR to explain split NH signals.

- Tautomerism : Investigate potential keto-enol tautomerism via deuterium exchange experiments.

- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure, clarifying bond angles and conformations .

Basic: What biological targets are associated with this compound?

Answer:

The morpholinopyrimidine-urea scaffold is associated with kinase inhibition (e.g., PI3K/AKT/mTOR pathways) due to its structural mimicry of ATP-binding domains. Primary targets may include:

- Tyrosine Kinases : EGFR or VEGFR2, based on homology with known inhibitors.

- Epigenetic Regulators : HDAC or BET proteins, given the urea’s hydrogen-bonding capacity .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

- Substituent Variation : Synthesize analogs with modified o-tolyl groups (e.g., electron-withdrawing Cl or electron-donating OCH) to assess steric/electronic effects.

- Morpholine Replacement : Test pyrrolidine or piperazine analogs to evaluate ring size impact on target affinity.

- Assay Design : Use enzymatic IC assays (e.g., fluorescence polarization) and cellular viability screens (e.g., MTT in cancer cell lines) to quantify potency shifts .

Basic: What mechanisms explain its potential as a therapeutic agent?

Answer:

- Enzyme Inhibition : Competitive binding to ATP pockets via urea H-bond donors and pyrimidine-morpholine π-π stacking.

- Cellular Uptake : LogP calculations (~2.5–3.5) suggest moderate lipophilicity, enabling membrane penetration.

- Metabolic Stability : In vitro microsomal assays (e.g., human liver microsomes) assess oxidative degradation pathways .

Advanced: How to reconcile contradictory data between in vitro and in vivo efficacy?

Answer:

- Pharmacokinetic Profiling : Measure bioavailability (e.g., rat plasma AUC), protein binding (SPR or equilibrium dialysis), and metabolite identification (LC-MS/MS).

- Tissue Distribution : Radiolabeled compound tracking (e.g., C) to identify accumulation in off-target organs.

- Statistical Models : Multivariate regression to correlate in vitro IC with in vivo tumor growth inhibition .

Basic: What computational tools predict binding modes of this compound?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (PDB: 4HXJ).

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories.

- QSAR Models : MOE or RDKit to link substituent descriptors (e.g., Hammett σ) to activity .

Advanced: How to integrate machine learning with experimental data for lead optimization?

Answer:

- Feature Engineering : Train models on descriptors like topological polar surface area (TPSA), molecular weight, and synthetic accessibility scores.

- Generative Chemistry : Use deep learning (e.g., REINVENT) to propose novel analogs with improved predicted IC.

- Validation Loop : Iterate between in silico predictions and SPR binding assays to refine models .

Basic: What assays assess compound toxicity in preclinical studies?

Answer:

- Cytotoxicity : HepG2 or HEK293 cell viability assays (MTT/CCK-8).

- hERG Inhibition : Patch-clamp electrophysiology to evaluate cardiac risk.

- Genotoxicity : Ames test for mutagenicity and Comet assay for DNA damage .

Advanced: How to validate off-target effects using proteome-wide profiling?

Answer:

- Chemical Proteomics : Use immobilized compound pull-downs with MS-based identification (e.g., TMT labeling).

- KinomeScan : Screen against a panel of 468 kinases to map selectivity.

- CRISPR-Cas9 Screening : Genome-wide knockout to identify synthetic lethal targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.